molecular formula C11H10FNO4 B8356999 5-(2-Ethoxy-6-fluorophenyl)oxazolidine-2,4-dione

5-(2-Ethoxy-6-fluorophenyl)oxazolidine-2,4-dione

Cat. No. B8356999
M. Wt: 239.20 g/mol
InChI Key: MPUJFMDBFRVENB-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

By the procedure of Example 66, using a reaction time of 3 hours at room temperature, ethyl 1-(2-ethoxy-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride (0.56 g., 2 mmoles) in 55 ml. of tetrahydrofuran was converted to crude product. Recrystallization from toluene afforded purified 5-(2-ethoxy-6-fluorophenyl)oxazolidine-2,4-dione. (147 mg., m.p. 127°-128° C.).
Name
ethyl 1-(2-ethoxy-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:6]=1[CH:12]([OH:18])[C:13](=[NH:17])[O:14]CC)[CH3:3].[O:19]1CCC[CH2:20]1>>[CH2:2]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:6]=1[CH:12]1[O:18][C:20](=[O:19])[NH:14][C:13]1=[O:17])[CH3:3] |f:0.1|

Inputs

Step One
Name
ethyl 1-(2-ethoxy-6-fluorophenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
0.56 g
Type
reactant
Smiles
Cl.C(C)OC1=C(C(=CC=C1)F)C(C(OCC)=N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction time of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene
CUSTOM
Type
CUSTOM
Details
afforded
CUSTOM
Type
CUSTOM
Details
purified 5-(2-ethoxy-6-fluorophenyl)oxazolidine-2,4-dione

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C(=CC=C1)F)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.